1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]
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Overview
Description
1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] is a complex organic compound characterized by the presence of disulfide and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] typically involves the reaction of 4,4’-dithiobisbenzenamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4,4’-dithiobisbenzenamine+2-chloroethyl isocyanate→1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and acetonitrile, and the reaction is typically carried out at room temperature.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines and thiols can react with the chloroethyl groups under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] involves its ability to form covalent bonds with biological molecules. The chloroethyl groups can react with nucleophilic sites on proteins and DNA, leading to cross-linking and potential disruption of biological functions. This property is particularly useful in the development of anticancer agents, where the compound can induce apoptosis in cancer cells by cross-linking DNA.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Disulfanediylbis(ethane-2,1-diyl))bis[3-(2-chloroethyl)urea]
- 1,1’-(Disulfanediyldi-4,1-phenylene)diethanone
- 1,1’-(Butane-1,4-diyl)bis[3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea]
Uniqueness
1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] is unique due to its specific combination of disulfide and urea functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable cross-links with biological molecules makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
13908-73-1 |
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Molecular Formula |
C18H20Cl2N4O2S2 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[4-[[4-(2-chloroethylcarbamoylamino)phenyl]disulfanyl]phenyl]urea |
InChI |
InChI=1S/C18H20Cl2N4O2S2/c19-9-11-21-17(25)23-13-1-5-15(6-2-13)27-28-16-7-3-14(4-8-16)24-18(26)22-12-10-20/h1-8H,9-12H2,(H2,21,23,25)(H2,22,24,26) |
InChI Key |
RVBSRFWGYCMGCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)SSC2=CC=C(C=C2)NC(=O)NCCCl |
Origin of Product |
United States |
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